molecular formula C9H9Cl2N3 B1433625 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride CAS No. 1803599-26-9

3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B1433625
CAS No.: 1803599-26-9
M. Wt: 230.09 g/mol
InChI Key: BQARLCNKIONASR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and a phenyl group attached to the triazole ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of 4-phenyl-1,2,4-triazole with chloromethylating agents. One common method is the reaction of 4-phenyl-1,2,4-triazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, and the product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted triazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

Scientific Research Applications

3-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
  • 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole hydrochloride
  • 3-(Chloromethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole hydrochloride

Uniqueness

3-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets. Additionally, the phenyl group can participate in π-π interactions, further influencing the compound’s properties and applications.

Properties

IUPAC Name

3-(chloromethyl)-4-phenyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3.ClH/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQARLCNKIONASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-26-9
Record name 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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